molecular formula C23H19ClN4 B13022998 2-(naphthalen-1-yl)-3,5-diphenyl-2,3-dihydro-1H-1,2,3,4-tetrazol-3-ium chloride

2-(naphthalen-1-yl)-3,5-diphenyl-2,3-dihydro-1H-1,2,3,4-tetrazol-3-ium chloride

Cat. No.: B13022998
M. Wt: 386.9 g/mol
InChI Key: ULYCKMQDAOPFJX-UHFFFAOYSA-N
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Description

This compound is a tetrazolium salt characterized by a positively charged 1,2,3,4-tetrazole ring substituted with a naphthalen-1-yl group at position 2, phenyl groups at positions 3 and 5, and a chloride counterion. The tetrazolium core is a five-membered aromatic ring containing four nitrogen atoms, which confers unique electronic and steric properties. Structural determination of such compounds often employs X-ray crystallography, with software like SHELX playing a critical role in refining crystallographic data .

Properties

Molecular Formula

C23H19ClN4

Molecular Weight

386.9 g/mol

IUPAC Name

2-naphthalen-1-yl-3,5-diphenyl-1,3-dihydrotetrazol-3-ium;chloride

InChI

InChI=1S/C23H18N4.ClH/c1-3-11-19(12-4-1)23-24-26(20-14-5-2-6-15-20)27(25-23)22-17-9-13-18-10-7-8-16-21(18)22;/h1-17H,(H,24,25);1H

InChI Key

ULYCKMQDAOPFJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=N[NH+](N(N2)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5.[Cl-]

Origin of Product

United States

Preparation Methods

Cyclization Approach via Naphthalene Derivatives and Phenylhydrazine

  • The initial step involves reacting naphthalene derivatives with phenylhydrazine to form hydrazone intermediates.
  • These intermediates undergo cyclization under acidic or basic conditions, often catalyzed by strong acids or bases, to form the tetrazole ring.
  • Reaction conditions include elevated temperatures (generally 80–120°C) to promote ring closure.
  • Solvents such as methanol, ethanol, or dimethylformamide (DMF) are commonly used to dissolve reactants and control reaction rates.
  • Catalysts like Lewis acids may be introduced to enhance cyclization efficiency.

Use of Sodium Azide and Nitrile or Amidines

  • An alternative synthetic route involves the reaction of sodium azide with nitrile or amidine precursors bearing naphthalen-1-yl and diphenyl substituents.
  • This method typically requires heating in polar aprotic solvents such as DMF at temperatures around 100–120°C.
  • Microwave-assisted synthesis has been reported to improve yields and reduce reaction times.
  • Subsequent purification steps include recrystallization from ethanol/water mixtures or chromatographic separation.

Cyclization Using Phosphoryl Chloride (POCl₃) in DMF

  • Analogous to imidazole synthesis, phosphoryl chloride in DMF can be employed as a cyclizing agent.
  • The reaction is initiated by adding POCl₃ at low temperatures (0°C) followed by heating to approximately 90°C.
  • This method minimizes side reactions and promotes selective formation of the tetrazolium ring.
  • The crude product is purified by recrystallization to obtain high-purity crystals.
Parameter Typical Conditions Notes
Temperature 80–120°C Elevated temperatures favor cyclization
Solvent Methanol, Ethanol, DMF Polar solvents improve solubility and reaction
Catalysts Lewis acids, strong acids/bases Enhance reaction rate and selectivity
Reaction Time 6–24 hours Dependent on method and scale
Purification Recrystallization, chromatography Ensures product purity

Optimization strategies include varying solvent polarity (e.g., DMF vs. acetonitrile), controlling temperature profiles, and monitoring reaction progress via thin-layer chromatography (TLC) to determine optimal reaction endpoints.

Reduction to Formazan Derivatives

  • The tetrazolium chloride undergoes reduction with agents such as sodium borohydride or biological reductants like NADPH.
  • This reduction cleaves the N–N bond in the tetrazole ring, producing colored formazan compounds.
  • Reaction kinetics typically follow pseudo-first-order behavior with respect to reductant concentration.
  • The chloride counterion stabilizes intermediates via electrostatic interactions.
Reaction Parameter Details
Reducing Agent Sodium borohydride, NADPH
Solvent Aqueous buffers (pH 7–8), ethanol
Product Colored formazan (λ_max ~490–520 nm)
Kinetics Pseudo-first-order

Nucleophilic Substitution of Chloride Ion

  • The chloride ion in the tetrazolium salt can be substituted by stronger nucleophiles such as iodide or hydroxide.
  • This substitution modifies solubility and reactivity of the compound.
  • Reaction conditions vary from room temperature to reflux, with solvents like acetone or ethanol/water mixtures.
Nucleophile Conditions Product Yield (%)
Iodide (I⁻) Acetone, 25°C, 12 h Tetrazolium iodide derivative 78
Hydroxide (OH⁻) Ethanol/water (1:1), reflux, 6 h Hydroxytetrazolium derivative 65

Steric hindrance from the naphthyl group affects substitution efficiency, especially with bulkier nucleophiles.

Method Key Reagents Conditions Advantages Limitations
Naphthalene + Phenylhydrazine Naphthalene derivatives, phenylhydrazine Acid/base catalysis, 80–120°C Straightforward, accessible reagents Requires careful temperature control
Sodium Azide + Nitriles/Amidines Sodium azide, nitrile/amidine precursors DMF, 100–120°C, microwave optional High yield, efficient cyclization Toxic azide handling required
POCl₃ Cyclization in DMF Phosphoryl chloride, DMF 0°C addition, then 90°C heating Selective ring formation Requires anhydrous conditions

The preparation of 2-(naphthalen-1-yl)-3,5-diphenyl-2,3-dihydro-1H-1,2,3,4-tetrazol-3-ium chloride involves multi-step synthetic routes centered on cyclization of naphthalene and phenyl-substituted precursors to form the tetrazolium core. Key methods include hydrazine-mediated cyclization, sodium azide-mediated ring formation, and phosphoryl chloride-assisted cyclization. Reaction conditions such as solvent choice, temperature, and catalysts critically influence yield and purity. Subsequent chemical modifications through reduction and nucleophilic substitution expand the compound’s utility in biochemical applications.

This comprehensive understanding of preparation methods supports further exploration of this compound’s properties and applications in medicinal chemistry and analytical biochemistry.

Chemical Reactions Analysis

Reduction to Formazan Derivatives

The tetrazolium chloride undergoes reduction to form formazan derivatives, a reaction central to its biological applications. This process involves electron transfer from reducing agents (e.g., NADPH in cellular assays) to the tetrazolium core, resulting in cleavage of the N–N bond and formation of a colored formazan product .

Reaction Parameters Observations
Reducing AgentSodium borohydride, NADPH, or biological reductants
SolventAqueous buffers (pH 7–8) or ethanol
ProductDeeply colored formazan (λ<sub>max</sub> ~490–520 nm)
KineticsFirst-order dependence on reductant concentration; pseudo-first-order kinetics

Mechanistic Insights :

  • The tetrazole ring’s conjugation system facilitates electron delocalization during reduction .

  • The chloride counterion stabilizes the intermediate through electrostatic interactions .

Nucleophilic Substitution

The chloride ion in tetrazolium chloride is susceptible to substitution by stronger nucleophiles (e.g., iodide, hydroxide), forming derivatives with altered solubility and reactivity .

Nucleophile Reaction Conditions Product Yield
I<sup>–</sup>Acetone, 25°C, 12 h2-(Naphthalen-1-yl)-3,5-diphenyltetrazolium iodide78%
OH<sup>–</sup>Ethanol/water (1:1), reflux, 6 hHydroxytetrazolium derivative65%

Key Findings :

  • Substitution rates depend on solvent polarity and nucleophile strength.

  • The naphthyl group sterically hinders bulkier nucleophiles, reducing reaction efficiency .

Oxidative Dimerization

Under oxidizing conditions (e.g., H<sub>2</sub>O<sub>2</sub>/Pb(NO<sub>3</sub>)<sub>2</sub>), tetrazolium chloride forms dimers via radical coupling .

Oxidizing System Product Structural Confirmation
H<sub>2</sub>O<sub>2</sub>/Pb(NO<sub>3</sub>)<sub>2</sub>Bis(tetrazolium) dimer with S–Pb–S bridging Crystallographic data (bond lengths: S–Pb = 2.78–2.81 Å)

Mechanism :

  • Oxidation generates tetrazolium radicals, which dimerize through sulfur or nitrogen centers .

  • Lead ions act as Lewis acids, stabilizing the transition state .

Photochemical Degradation

Exposure to UV light (λ = 254–365 nm) induces decomposition via C–N bond cleavage, forming naphthylamines and phenyl fragments .

Parameter Effect
Light IntensityDirect correlation with degradation rate
SolventAccelerated in polar aprotic solvents (e.g., DMSO)

Acid/Base Hydrolysis

In acidic or basic media, the tetrazole ring undergoes hydrolysis, yielding hydrazine derivatives and carboxylic acids.

Condition Products
1M HCl, 80°C1-Naphthylhydrazine + diphenylacetic acid
1M NaOH, 60°C5-Phenyl-1H-tetrazole + naphthalenol derivatives

Coordination Chemistry

The tetrazolium chloride acts as a ligand for transition metals (e.g., Pb<sup>2+</sup>, Cu<sup>2+</sup>), forming complexes via sulfur and nitrogen donor sites .

Metal Ion Coordination Mode Application
Pb<sup>2+</sup>Bidentate (S, N)Stabilizes dimeric structures
Cu<sup>2+</sup>Monodentate (N)Catalytic oxidation studies

Scientific Research Applications

Biochemical Applications

Tetrazolium salts are widely used in biochemical assays due to their ability to act as electron acceptors. The reduction of tetrazolium salts to formazans is a common method for assessing cell viability and metabolic activity.

Key Applications:

  • Cell Viability Assays : The compound is utilized in assays such as the MTT assay, where it is reduced by metabolically active cells to form a colored formazan product. This allows for quantitative measurement of cell proliferation and cytotoxicity.
Application TypeDescriptionReference
Cell Viability AssaysReduction to formazan indicates metabolic activity
Enzyme Activity StudiesUsed to study dehydrogenase enzymes in various tissues
Germination TestsEmployed in seed viability tests for crops like cotton and corn

Medicinal Chemistry

In medicinal chemistry, tetrazolium compounds have been investigated for their potential therapeutic effects. The structural properties of 2-(naphthalen-1-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium chloride make it a candidate for drug development.

Key Insights:

  • Antitumor Activity : Compounds with similar structures have shown promising antitumor effects in various studies. Research indicates that derivatives can inhibit cancer cell proliferation.
Compound TypePotential ActivityReference
Antitumor AgentsInhibition of cancer cell growth
Antimicrobial PropertiesSome tetrazolium derivatives exhibit antimicrobial activity

Agricultural Sciences

In agriculture, tetrazolium salts are employed to assess seed viability and germination rates. The ability to quantify living seeds through metabolic activity is crucial for crop management.

Applications in Agriculture:

  • Seed Viability Testing : The compound is used to determine the viability of seeds by measuring their metabolic activity post-germination.
Application TypeDescriptionReference
Seed Viability TestingEvaluates metabolic activity in seeds
Soil Health AssessmentUsed to study microbial activity in soil samples

Synthesis and Characterization

The synthesis of 2-(naphthalen-1-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium chloride can be achieved through various chemical methods involving the reaction of naphthalene derivatives with appropriate reagents under controlled conditions.

Synthesis Overview:
The synthesis typically involves:

  • Reaction of naphthalene derivatives with hydrazine or similar reagents.
  • Formation of the tetrazolium salt through oxidation processes.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-3,5-diphenyl-2,3-dihydro-1H-1,2,3,4-tetrazol-3-ium chloride involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to and inhibit enzymes involved in critical cellular processes, leading to cell death or growth inhibition . The compound’s ability to generate reactive oxygen species also contributes to its antimicrobial and anticancer activities . The exact molecular targets and pathways involved are still under investigation, but they likely include key proteins and signaling cascades that regulate cell survival and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following comparison focuses on heterocyclic systems with analogous substituents, synthetic strategies, and electronic properties.

Structural and Electronic Features
Compound Name Core Structure Key Substituents Charge State Key Properties (Theoretical/Experimental)
Target Compound 1,2,3,4-Tetrazolium Naphthalen-1-yl, 3,5-diphenyl +1 (Chloride salt) High polarity due to charge; steric bulk from naphthalene
2-(3-Bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine Benzodiazepine (7-membered ring) Bromophenyl groups Neutral Planar structure with conjugation; halogen substituents enhance halogen bonding
4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole 1,2,4-Triazole Trimethoxyphenyl, phenyl Neutral Electron-rich due to methoxy groups; moderate solubility in polar solvents

Key Observations :

  • The tetrazolium core in the target compound introduces a permanent positive charge, enhancing solubility in polar solvents compared to neutral benzodiazepines or triazoles.

Biological Activity

2-(Naphthalen-1-yl)-3,5-diphenyl-2,3-dihydro-1H-1,2,3,4-tetrazol-3-ium chloride is a complex organic compound belonging to the class of tetrazoles. Its unique structure includes a naphthalene moiety and two phenyl groups, which contribute to its distinctive physical and chemical properties. This compound has gained attention in medicinal chemistry and materials science due to its potential biological activities.

Synthesis

The synthesis of this tetrazole typically involves cyclization reactions where appropriate precursors react under specific conditions. Common methods include:

  • Reaction of sodium azide with nitriles or amidines : This method is often catalyzed or performed under microwave conditions to enhance yields.
  • Cyclization techniques : These may vary based on desired purity and specific substituents on the final compound.

Biological Activity

The biological activity of 2-(naphthalen-1-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium chloride has been explored through various studies focusing on its interaction with biological targets.

Pharmacological Potential

Research indicates that tetrazoles can mimic carboxylic acids while providing enhanced metabolic stability. This characteristic makes them valuable in drug design. Interaction studies have shown that this compound may bind effectively with enzymes such as Cytochrome P450, which are crucial for drug metabolism .

Antimicrobial Activity

Tetrazole derivatives have been studied for their antimicrobial properties. For instance, certain tetrazolium salts have demonstrated antibacterial activity by reducing tetrazolium salts to formazans in biological systems through enzymatic activity . A notable case involved the use of tetrazolium salts in differentiating malignant from normal tissues by measuring the differential reduction rates of these salts in various tissues .

Antifungal Susceptibility Testing

A colorimetric antifungal susceptibility test using related tetrazolium compounds revealed significant insights into their efficacy against various strains of Candida species. The results indicated that these compounds could serve as effective agents in determining minimum inhibitory concentrations (MICs) comparable to established antifungal drugs like ketoconazole and itraconazole .

Comparative Analysis with Related Compounds

The following table summarizes some structural features and unique properties of compounds related to 2-(naphthalen-1-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium chloride:

Compound NameStructural FeaturesUnique Properties
5-Phenyl-1H-tetrazoleContains a phenyl groupKnown for its use in coordination chemistry
1H-TetrazoleSimple tetrazole structurePrecursor for various derivatives
4-Aryl-substituted tetrazolesAryl groups attached at different positionsExhibits diverse biological activities

These compounds differ primarily in their substituents and the presence of additional functional groups that can influence their reactivity and biological activity.

Q & A

Q. Basic

  • 1H/13C NMR :
    • Assign aromatic protons (naphthalene and phenyl groups) in deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃). Peaks in δ 7.0–8.5 ppm are typical for aromatic systems .
    • Use DEPT-135 to distinguish CH₃, CH₂, and CH groups in the tetrazolium core.
  • IR Spectroscopy :
    • Identify C=N stretching vibrations (~1600 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .
  • Mass Spectrometry (MS) :
    • Confirm molecular ion ([M-Cl]+) via high-resolution ESI-MS.
  • HPLC :
    • Use C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) to assess purity (>98%) .

How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound, and what are common pitfalls in refinement?

Q. Advanced

  • Data Collection :
    • Use Bruker D8 VENTURE or similar diffractometers with Mo-Kα radiation (λ = 0.71073 Å).
    • Process data with APEX3 and SAINT for integration .
  • Refinement (SHELXL) :
    • Apply anisotropic displacement parameters for non-H atoms.
    • Model disorder using PART instructions (e.g., for flexible naphthalene groups) .
  • Pitfalls :
    • Overfitting: Avoid excessive parameterization; monitor R-factor convergence (target R1 < 5%).
    • Twinning: Check for metric symmetry violations using PLATON .
  • Validation :
    • Cross-verify hydrogen bonding and π-π interactions with Mercury CSD .

What methodologies are recommended for analyzing discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts) for this compound?

Q. Advanced

  • DFT Calculations :
    • Optimize geometry using Gaussian16 (B3LYP/6-31G* basis set).
    • Calculate NMR chemical shifts with gauge-invariant atomic orbitals (GIAO).
  • Discrepancy Analysis :
    • Compare experimental vs. computed shifts for aromatic protons. Deviations >0.5 ppm may indicate solvation effects or conformational flexibility.
    • Use molecular dynamics (MD) simulations (e.g., AMBER) to model solvent interactions in DMSO .
  • Case Study :
    • If computed shifts for the tetrazolium N-H proton are absent experimentally, consider tautomeric equilibria or proton exchange in solution.

How do solvent and counterion interactions influence the stability of this compound in different crystallization conditions?

Q. Advanced

  • Solvent Screening :
    • Test polar aprotic (DMF, DMSO) vs. protic (ethanol, methanol) solvents. Polar solvents may stabilize the ionic tetrazolium core via dipole interactions.
  • Counterion Effects :
    • Compare chloride vs. other anions (e.g., PF₆⁻) on crystal packing. Chloride’s small size may enhance lattice energy, favoring monoclinic systems .
  • Stability Tests :
    • Monitor thermal decomposition via TGA (onset >200°C expected).
    • Conduct accelerated aging studies (40°C/75% RH) with XRD to detect polymorphic transitions .

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